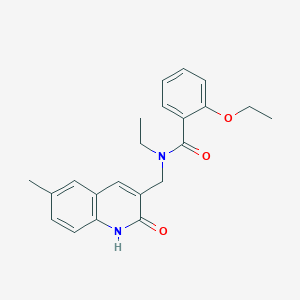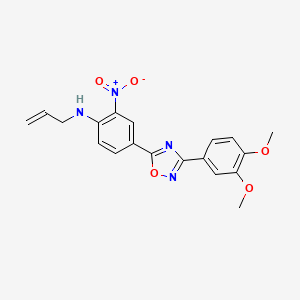
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit promising antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Wirkmechanismus
The exact mechanism of action of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms such as inhibition of enzyme activity, induction of apoptosis, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable and highly pure compound that can be synthesized in large quantities. It also exhibits promising biological activities, making it suitable for various research applications. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Synthesemethoden
The synthesis of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-nitroaniline to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-4-9-20-14-7-5-13(10-15(14)23(24)25)19-21-18(22-28-19)12-6-8-16(26-2)17(11-12)27-3/h4-8,10-11,20H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJCXFFEYITIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)

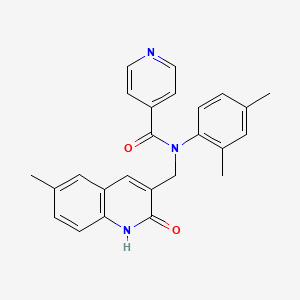
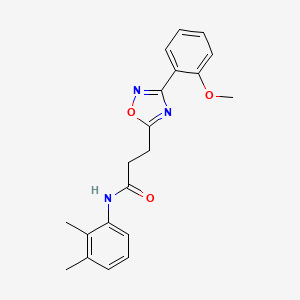
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)

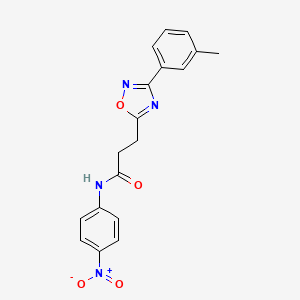
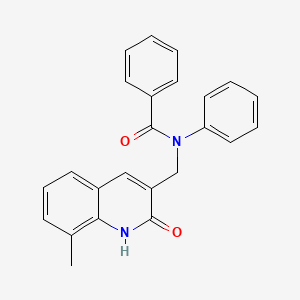
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
